LSN2814617 LSN2814617 LSN2814617 is a potent and selective positive allosteric modulator at the mGlu5 receptor (EC50 = 24 nM). LSN2814617 reverses methylazoxymethanol acetate (MAM)-induced deficits in reversal learning memory and normalizes SDZ 220-581 and RO 63-1908-induced alterations in rat models.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0533677
InChI: InChI=1S/C18H20FN5O/c1-18(2,3)17-22-21-14-10-12(8-9-24(14)17)16-20-15(23-25-16)11-4-6-13(19)7-5-11/h4-7,12H,8-10H2,1-3H3/t12-/m0/s1
SMILES: CC(C)(C)C1=NN=C2N1CCC(C2)C3=NC(=NO3)C4=CC=C(C=C4)F
Molecular Formula: C18H20FN5O
Molecular Weight: 341.4 g/mol

LSN2814617

CAS No.:

Cat. No.: VC0533677

Molecular Formula: C18H20FN5O

Molecular Weight: 341.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

LSN2814617 -

Specification

Molecular Formula C18H20FN5O
Molecular Weight 341.4 g/mol
IUPAC Name 5-[(7S)-3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C18H20FN5O/c1-18(2,3)17-22-21-14-10-12(8-9-24(14)17)16-20-15(23-25-16)11-4-6-13(19)7-5-11/h4-7,12H,8-10H2,1-3H3/t12-/m0/s1
Standard InChI Key NPRJTKMKUYJGAL-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)C1=NN=C2N1CC[C@@H](C2)C3=NC(=NO3)C4=CC=C(C=C4)F
SMILES CC(C)(C)C1=NN=C2N1CCC(C2)C3=NC(=NO3)C4=CC=C(C=C4)F
Canonical SMILES CC(C)(C)C1=NN=C2N1CCC(C2)C3=NC(=NO3)C4=CC=C(C=C4)F
Appearance Solid powder

Introduction

Chemical Properties and Structure

LSN2814617, with the IUPAC name 5-[(7S)-3-tert-butyl-5H,6H,7H,8H- triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole, possesses several notable chemical properties that contribute to its pharmacological profile . The compound is identified by the CAS Registry Number 1313498-17-7 and has a molecular formula of C₁₈H₂₀FN₅O with a molecular weight of 341.38 .

PropertyInformation
AppearanceSolid at room temperature
Solubility (In Vitro)May dissolve in DMSO, also try H₂O, Ethanol, or DMF
Storage ConditionsPowder: -20°C (3 years), 4°C (2 years)
Storage in Solvent-80°C (6 months), -20°C (1 month)
Shipping ConditionRoom temperature (stable at ambient temperature for a few days)
HS Tariff Code2934.99.9001

LSN2814617 is slightly soluble in ethanol, DMSO, and dimethyl formamide, which is important for preparing stock solutions for experimental purposes .

Pharmacological Profile

LSN2814617 demonstrates potent and selective potentiation of both human and rat mGlu5 receptors, with no detectable intrinsic agonist properties . Its primary mechanism involves positive allosteric modulation of the mGlu5 receptor, enhancing the effect of glutamate binding.

Potency and Selectivity

The compound shows impressive potency as demonstrated by its EC50 values :

TargetEC50 Value
Human mGlu552 ± 21 nM
Rat mGlu542 ± 9 nM

In receptor binding assays, LSN2814617 effectively displaced the mGlu5 receptor antagonist radioligand [³H]MPEP in vitro, confirming its selective binding to the mGlu5 allosteric site . Following oral administration, the compound reached brain concentrations sufficient to occupy hippocampal mGlu5 receptors, as measured by dose-dependent displacement of intravenously administered MPEPy .

In Vitro Studies

The in vitro profile of LSN2814617 has been extensively characterized across several experimental models.

In Vivo Studies

LSN2814617 demonstrates significant in vivo activity in various animal models, with particularly notable effects on receptor occupancy, locomotor activity, and wakefulness.

Receptor Occupancy and Brain Exposure

Following oral administration at doses ranging from 0.3 to 60 mg/kg, LSN2814617 exhibits :

  • Dose-dependent mGlu5 receptor occupancy

  • Significant unbound brain exposure

  • Effective penetration of the blood-brain barrier

These properties make LSN2814617 particularly suitable for targeting central nervous system conditions, as adequate brain exposure is critical for compounds targeting neuropsychiatric disorders .

Effects on Locomotor Activity

In studies examining the effects on amphetamine-induced hyperactivity in male Lister Hooded rats (180-250 g) :

Dose (mg/kg, oral)Effect on Amphetamine-Induced Hyperactivity
0 (control)No effect
2.5Significant modulation
5Significant modulation
10Trend-level decrease initially; significant increase in hyperactivity at 75-120 minutes

The compound was administered orally 60 minutes before amphetamine challenge. While lower doses showed consistent modulation of amphetamine-induced hyperactivity, the highest dose (10 mg/kg) produced a biphasic effect, with an initial trend toward decreased hyperactivity followed by a significant increase in hyperactivity at the end of the test session (75-120 minutes) .

Wake-Promoting Effects

A particularly notable property of LSN2814617 is its robust effect on wakefulness. In adult male Wistar rats (approximately 270 g) :

Dose (mg/kg, oral)Effect on Wakefulness
0 (control)No effect
0.3Modest increase in arousal
1Moderate increase in arousal
3Marked increase in arousal (234 ± 16 minutes over 7 hours)

Both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep showed dose-dependent reductions following LSN2814617 administration. The compound exhibited a distinct pro-vigilant profile, promoting wakefulness without significant rebound hypersomnolence, unlike many other wake-promoting agents . This characteristic makes LSN2814617 potentially valuable for addressing conditions involving excessive daytime sleepiness .

Comparison with Other mGlu5 Positive Allosteric Modulators

LSN2814617 represents one of several mGlu5 PAMs being investigated for their therapeutic potential. When compared to previously described mGlu5 PAMs such as CDPPB and ADX47273, both LSN2814617 and the related compound LSN2463359 showed superior evidence of in vivo target engagement in receptor occupancy assays and EEG disturbance .

The table below compares key properties of several mGlu5 PAMs :

CompoundPotential CNS Disease Applications
LSN2814617Schizophrenia, Wake-promoting effects
ADX47273Anxiety disorders, Huntington's disease, Schizophrenia, TSC
VU0360172Anxiety disorders, Huntington's disease, Schizophrenia, TSC
VU29Anxiety disorders, Huntington's disease, Schizophrenia, TSC
LSN2463359Anxiety disorders, Huntington's disease, Schizophrenia, TSC

Future Research Directions

While LSN2814617 shows promising preclinical results, several areas warrant further investigation:

  • Long-term safety and tolerability studies

  • Potential development of tolerance with chronic administration

  • Comparison with approved wake-promoting agents

  • Exploration of other potential therapeutic applications beyond schizophrenia and sleep disorders

  • Advancement to clinical trials to assess efficacy and safety in human subjects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator